![molecular formula C23H26N2O4 B4542955 4-methoxy-N-[2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4542955.png)

4-methoxy-N-[2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide

Übersicht

Beschreibung

The compound "4-methoxy-N-[2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide" belongs to a class of organic molecules characterized by their benzamide structure and functional groups that include methoxy and piperidinyl moieties. These structural features suggest potential interest in fields such as medicinal chemistry and material science due to their unique chemical and physical properties.

Synthesis Analysis

Synthesis of structurally similar benzamide derivatives often involves the Knoevenagel condensation or amide coupling reactions. The specific synthetic route for the target compound would likely involve steps to introduce the methoxy and piperidinyl groups into the benzamide framework, possibly through nucleophilic substitution or amidation reactions with the appropriate precursors (Demir et al., 2015).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography and NMR spectroscopy. These compounds can exhibit various conformations depending on their substitution patterns, which influence their molecular geometry, electronic distribution, and intermolecular interactions. For instance, density functional theory (DFT) calculations provide insights into the geometrical parameters, HOMO-LUMO gaps, and thermodynamic properties, offering predictions on the molecule’s reactivity and stability (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, due to the presence of reactive functional groups. The methoxy and piperidinyl groups can influence the compound’s reactivity, potentially undergoing demethylation or deprotonation under specific conditions. Theoretical calculations, such as molecular electrostatic potential (MEP) surface maps, help in understanding the chemical reactivity of such molecules (Demir et al., 2015).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystallinity, are crucial for understanding the compound's behavior in different environments. These properties are significantly influenced by the molecular structure, particularly by the substituents' nature and positioning. For benzamide derivatives, crystallinity and thermal properties can be studied using techniques like differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA) (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical stability, pH-dependence, and susceptibility to hydrolysis are key aspects of the chemical properties analysis. The amide bond in benzamide derivatives is generally stable under physiological conditions, but the presence of electron-donating or withdrawing groups can modulate its hydrolysis rate. Computational studies, including DFT, provide valuable insights into these properties by simulating various environmental conditions (Demir et al., 2015).

Wissenschaftliche Forschungsanwendungen

Serotonin Receptor Agonists

- Benzamide derivatives, including structures related to 4-methoxy-N-[2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide, have been studied for their potential as serotonin receptor agonists. These compounds have shown promising pharmacological profiles for enhancing gastrointestinal motility, which could have implications for treating disorders such as irritable bowel syndrome or gastroparesis. However, challenges such as low oral bioavailability due to poor intestinal absorption rates have been identified, guiding the synthesis of analogs with improved pharmacokinetic properties (Sonda et al., 2003).

Antimicrobial Activities

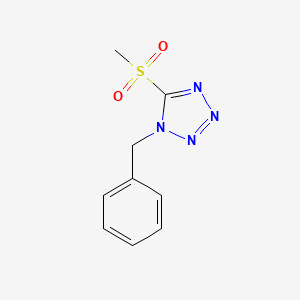

- New derivatives of 1,2,4-triazole, structurally related to the core benzamide structure, have demonstrated antimicrobial activities against various microorganisms. These compounds, through modifications and screening, have revealed promising leads for developing new antimicrobial agents (Bektaş et al., 2010).

Radiolabeled Compounds for Diagnostic Imaging

- Radiolabeled benzamide derivatives, including those structurally related to this compound, have been explored as ligands for imaging serotonin receptors using positron emission tomography (PET). These studies aim at quantifying receptor densities in diseases such as Alzheimer's, providing insights into disease progression and aiding in the development of targeted therapies (Kepe et al., 2006).

Sigma Receptor Imaging

- Sigma receptors, overexpressed in various cancers including breast cancer, have been targeted using iodobenzamide derivatives for imaging. Preliminary clinical results indicate that these compounds, including those structurally similar to this compound, can accumulate in breast tumors, suggesting a potential role in non-invasively assessing tumor proliferation and guiding treatment strategies (Caveliers et al., 2002).

Eigenschaften

IUPAC Name |

4-methoxy-N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-28-19-10-6-17(7-11-19)16-21(23(27)25-14-4-3-5-15-25)24-22(26)18-8-12-20(29-2)13-9-18/h6-13,16H,3-5,14-15H2,1-2H3,(H,24,26)/b21-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMOXOBVVRGRKX-PGMHBOJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C(=O)N2CCCCC2)NC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C(=O)N2CCCCC2)\NC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B4542873.png)

![8-(3-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4542879.png)

![N-[4-(aminosulfonyl)phenyl]-4-[2,4-dioxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4542884.png)

![2-{4-[(4-chloro-3-methylphenoxy)methyl]benzoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide](/img/structure/B4542919.png)

![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-cyclopentylbutanamide](/img/structure/B4542925.png)

![N,N-dibenzyl-N'-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4542940.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4542958.png)

![6-bromo-2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4542964.png)

![N-(3,4-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4542966.png)